2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Description
This compound is a benzothiazole-acetamide derivative characterized by a 6-nitro-substituted benzothiazole core and a branched acetamide group bearing a 2,4-dimethylphenyl moiety and a pyridin-2-ylmethyl substituent. The pyridinylmethyl group may improve solubility or facilitate hydrogen bonding with target proteins.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-6-7-17(16(2)11-15)12-22(28)26(14-18-5-3-4-10-24-18)23-25-20-9-8-19(27(29)30)13-21(20)31-23/h3-11,13H,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDOUKUIEZYEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of the benzothiazole and pyridine derivatives. The key steps include:
Nitration: Introduction of the nitro group into the benzothiazole ring.
Acylation: Formation of the acetamide linkage.
Coupling: Combining the 2,4-dimethylphenyl group with the benzothiazole and pyridine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogens or nitrating agents can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Benzothiazole-Acetamide Derivatives
Key Observations :
- Electron Effects : The nitro group (target compound) contrasts with electron-donating groups (e.g., CH₃, OCH₃) in anticonvulsant analogs , which may alter redox properties or target binding.
- Solubility : Pyridine-containing substituents (target compound, ) likely improve aqueous solubility compared to purely aromatic substituents (e.g., dichlorophenyl in ).
- Bioactivity : Urea-linked analogs () exhibit anticonvulsant activity, suggesting the target’s acetamide group could be modified for similar applications.
Table 3: Bioactivity of Structural Analogs
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 374.42 g/mol. The structure incorporates functional groups such as a benzothiazole ring, nitro group, and acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 374.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Recent studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated effectiveness against a range of bacterial strains. The nitro group in the structure may enhance the compound's reactivity towards microbial targets.
Anticancer Activity
Compounds containing benzothiazole and related structures have shown promising anticancer activities. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and interference with cell cycle progression.
Case Study:
In vitro studies on related compounds have shown IC50 values ranging from 10 to 50 µM against human cancer cell lines. For example, a derivative with a similar structure demonstrated an IC50 of 25 µM against HeLa cells, indicating significant cytotoxicity.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The presence of the dimethylphenyl group may contribute to enhanced anti-inflammatory effects.
The proposed mechanisms of action for the biological activities of this compound include:
- Enzyme Inhibition: Compounds may act as inhibitors for various enzymes involved in metabolic pathways.
- DNA Interaction: The nitro group can facilitate interactions with DNA or RNA, leading to disruptions in replication or transcription processes.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in microbial cells or cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:
- Substitution Patterns: Altering the position and type of substituents on the benzothiazole ring can significantly impact potency.
- Functional Group Variations: Modifying the acetamide group may enhance solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
